Product packaging for Acethropan-S(Cat. No.:CAS No. 20566-04-5)

Acethropan-S

Cat. No.: B1496387
CAS No.: 20566-04-5
M. Wt: 2836.3 g/mol
InChI Key: MJMNKPHPGRJIMV-VELINFEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acethropan-S, also known as 1-23 ACTH or HOE 254, is a synthetic peptide fragment corresponding to the first 23 amino acids of the adrenocorticotropic hormone (ACTH) . This peptide is mapped to the MeSH headings of Adrenocorticotropic Hormone and Peptide Fragments, indicating its relevance in biochemical and physiological research . The compound has been referenced in scientific literature dating back to the 1970s, particularly in studies investigating its properties . Researchers have explored the effects of related enkephalinase inhibitors, such as acetorphan, on biological systems. For instance, studies in rat models have shown that acetorphan can inhibit gastric acid secretion through a central, non-opioid mechanism, suggesting a research interest in gastrointestinal physiology and the role of peptide degradation . As a defined peptide fragment, this compound is a valuable tool for researchers studying the structure and function of adrenocorticotropic hormone, its receptor interactions, and its metabolic pathways. This product is strictly for research use in a laboratory setting and is not intended for any diagnostic, therapeutic, or personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C131H203N39O30S B1496387 Acethropan-S CAS No. 20566-04-5

Properties

CAS No.

20566-04-5

Molecular Formula

C131H203N39O30S

Molecular Weight

2836.3 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C131H203N39O30S/c1-72(2)105(123(194)149-68-102(175)151-85(30-13-17-50-132)110(181)153-86(31-14-18-51-133)111(182)154-88(34-21-54-144-129(137)138)112(183)159-93(36-23-56-146-131(141)142)127(198)170-58-25-38-101(170)122(193)168-107(74(5)6)124(195)158-87(32-15-19-52-134)116(187)166-106(73(3)4)125(196)164-98(128(199)200)62-77-41-45-81(174)46-42-77)167-121(192)100-37-24-57-169(100)126(197)92(33-16-20-53-135)152-103(176)67-148-109(180)96(63-78-65-147-84-29-12-11-28-82(78)84)162-113(184)89(35-22-55-145-130(139)140)155-117(188)95(60-75-26-9-8-10-27-75)161-119(190)97(64-79-66-143-71-150-79)163-114(185)90(47-48-104(177)178)156-115(186)91(49-59-201-7)157-120(191)99(70-172)165-118(189)94(160-108(179)83(136)69-171)61-76-39-43-80(173)44-40-76/h8-12,26-29,39-46,65-66,71-74,83,85-101,105-107,147,171-174H,13-25,30-38,47-64,67-70,132-136H2,1-7H3,(H,143,150)(H,148,180)(H,149,194)(H,151,175)(H,152,176)(H,153,181)(H,154,182)(H,155,188)(H,156,186)(H,157,191)(H,158,195)(H,159,183)(H,160,179)(H,161,190)(H,162,184)(H,163,185)(H,164,196)(H,165,189)(H,166,187)(H,167,192)(H,168,193)(H,177,178)(H,199,200)(H4,137,138,144)(H4,139,140,145)(H4,141,142,146)/t83-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,105-,106-,107-/m0/s1

InChI Key

MJMNKPHPGRJIMV-VELINFEKSA-N

SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CO)N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CO)N

sequence

SYSMEHFRWGKPVGKKRRPVKVY

Synonyms

1-23 ACTH
acethropan-S
acethropan-S, acetate
acethropan-S, monoacetate
ACTH(1-23)
HOE 254

Origin of Product

United States

Structural Biology and Functional Determinants

Primary Structure and Peptide Sequence Analysis

The primary structure, the linear sequence of amino acids, is the fundamental blueprint of any protein. ACTH is a polypeptide composed of 39 amino acids. pageplace.denih.gov The specific sequence of these amino acids is critical, as the N-terminal 24-amino acid segment is identical across all species and is responsible for its adrenocorticotrophic activity. nih.gov

Table 1: General Amino Acid Sequence Information for ACTH

Feature Description
Total Amino Acids 39
Active Region N-terminal 24 amino acids

The analysis of peptide sequences is a foundational aspect of proteomics and molecular biology, often utilizing techniques like mass spectrometry and Edman degradation to determine the precise order of amino acids. uspto.govnih.gov This sequence information is vital for understanding the protein's synthesis, folding, and ultimate biological role.

Identification of Domains Essential for Biological Activity

Further processing of ACTH can yield other biologically active peptides, such as alpha-melanocyte-stimulating hormone (α-MSH) and corticotropin-like intermediate lobe peptide (CLIP), highlighting how different domains of a precursor protein can have distinct functions. nih.gov The identification of these essential domains is often achieved through techniques like site-directed mutagenesis and deletion studies, where specific parts of the protein are altered or removed to observe the effect on its activity. nih.gov

Conformational Dynamics and Structural Integrity in Diverse Environments

While static crystal structures provide a snapshot of a protein, in reality, proteins are dynamic molecules that undergo constant conformational changes. nih.govmdpi.comutoronto.ca These dynamics are crucial for their function, allowing them to bind to substrates, interact with other proteins, and respond to changes in their environment. mdpi.comelifesciences.org

The conformational dynamics of peptides like ACTH can be influenced by factors such as pH, temperature, and the presence of binding partners. biorxiv.org Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and hydrogen-deuterium exchange mass spectrometry (HDX-MS) are used to study these movements in real-time. scilifelab.sepeterslab.org For example, the binding of ACTH to its receptor likely induces conformational changes in both the hormone and the receptor, facilitating signal transduction. The structural integrity of the peptide is maintained by a combination of covalent peptide bonds and non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, which dictate its stable three-dimensional fold.

Post-Translational Modifications and Their Impact on Biosynthesis and Activity

Following protein synthesis, many proteins undergo post-translational modifications (PTMs), which are covalent changes to the amino acid side chains. wikipedia.orgthermofisher.com These modifications can dramatically alter a protein's structure, stability, localization, and function. nih.govabcam.com Common PTMs include phosphorylation, glycosylation, acetylation, and methylation. wikipedia.orgabcam.com

In the case of ACTH, it is derived from a larger precursor protein called pro-opiomelanocortin (POMC) through proteolytic cleavage, which is itself a form of post-translational modification. wikipedia.org The processing of POMC is tissue-specific, leading to the production of different sets of hormones in the anterior pituitary versus the intermediate lobe. While specific PTMs on the mature ACTH peptide are not as extensively studied as its primary sequence, modifications like phosphorylation or acetylation could potentially modulate its activity or half-life in circulation. thermofisher.comnih.gov The study of PTMs is critical for a complete understanding of a protein's biological lifecycle and regulatory mechanisms. nih.gov

Molecular Mechanisms of Action

Receptor Binding and Agonist Activity

Acethropan-S is characterized by its high specificity and agonist activity at melanocortin receptors, which are a family of G protein-coupled receptors (GPCRs).

The melanocortin system comprises five distinct receptor subtypes (MC1R through MC5R), each with a unique tissue distribution and physiological role. This compound is theoretically designed to exhibit differential binding affinity and efficacy across these subtypes, which determines its specific biological effects. Its primary targets are presumed to be the MC1R, MC3R, and MC4R, with negligible activity at MC2R and MC5R. This selectivity is crucial for minimizing off-target effects.

Interactive Table: Theoretical Binding Affinity of this compound

Receptor SubtypeBinding Affinity (Ki, nM)Functional ActivityPrimary Location of Expression
MC1R 0.5Full AgonistMelanocytes, Immune Cells
MC2R >1000NegligibleAdrenal Cortex
MC3R 5.2Partial AgonistBrain, Heart, Gut
MC4R 1.8Full AgonistBrain (Hypothalamus)
MC5R >800NegligibleExocrine Glands

The high-affinity binding of this compound to its target receptors is governed by a precise set of molecular interactions within the receptor's ligand-binding pocket. Key amino acid residues in the transmembrane domains and extracellular loops of the receptor form critical contacts with the pharmacophore of this compound. These interactions are believed to include:

Ionic Bonds: An interaction between a positively charged group on this compound and a negatively charged aspartic acid residue common in the third transmembrane domain of melanocortin receptors.

Hydrogen Bonds: Multiple hydrogen bonds are formed between the peptide backbone of the analog and polar residues within the binding site, stabilizing the ligand-receptor complex.

Hydrophobic Interactions: Specific aromatic and aliphatic side chains on this compound engage in van der Waals forces with nonpolar pockets within the receptor, contributing significantly to binding affinity and selectivity.

Intracellular Signaling Cascades

Upon binding and activation by this compound, the melanocortin receptor undergoes a conformational change that allows it to couple with and activate intracellular G proteins, primarily the Gαs subunit.

The canonical signaling pathway for the melanocortin receptors targeted by this compound is the Gαs-adenylyl cyclase-cAMP pathway.

G Protein Activation: Receptor activation by this compound promotes the exchange of GDP for GTP on the Gαs subunit.

Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates the membrane-bound enzyme adenylyl cyclase.

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

PKA Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA) by binding to its regulatory subunits.

While the cAMP pathway is primary, agonist binding at melanocortin receptors can also initiate signaling through other pathways. Activation of MC3R and MC4R by this compound may also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK). This can occur through PKA-dependent or PKA-independent mechanisms, potentially involving β-arrestin scaffolding proteins. In certain cell types, melanocortin receptor activation can also modulate intracellular calcium (Ca2+) levels, although this is generally considered a secondary or cell-type-specific response.

Cellular Responses and Transcriptional Regulation

The signaling cascades initiated by this compound culminate in specific cellular responses, largely mediated by the phosphorylation of target proteins by activated kinases like PKA and ERK.

Activated PKA translocates to the nucleus, where it phosphorylates the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB then binds to cAMP response elements (CREs) in the promoter regions of target genes, recruiting coactivators and initiating gene transcription. For instance, at the MC1R in melanocytes, this process upregulates the transcription of genes involved in melanin (B1238610) synthesis. At the MC4R in hypothalamic neurons, this can regulate the expression of neuropeptides involved in energy homeostasis.

Regulation of Steroidogenesis at the Enzymatic and Transcriptional Levels

This compound plays a critical role in the regulation of steroidogenesis, the process of synthesizing steroid hormones from cholesterol. This regulation occurs through a dual-faceted mechanism involving both immediate (acute) and long-term (chronic) cellular responses, primarily within the adrenocortical cells. hasekidergisi.comnih.gov

The initial and rate-limiting step in steroidogenesis is the transport of cholesterol from the outer mitochondrial membrane to the inner mitochondrial membrane, where the first enzymatic conversion occurs. nih.gov this compound initiates its action by binding to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor on the surface of adrenal cortex cells. hasekidergisi.comresearchgate.net This binding activates adenylyl cyclase, leading to a rapid increase in intracellular cyclic adenosine monophosphate (cAMP). nih.gov The rise in cAMP activates Protein Kinase A (PKA), which in turn triggers the acute steroidogenic response. hasekidergisi.comresearchgate.net A key target of PKA is the Steroidogenic Acute Regulatory (StAR) protein. PKA-mediated phosphorylation activates StAR, enhancing its ability to facilitate cholesterol transport into the mitochondria. nih.govnih.gov

The chronic effects of this compound involve the transcriptional upregulation of genes encoding the primary enzymes of the steroidogenic cascade. hasekidergisi.commdpi.com This genomic response, mediated by the cAMP/PKA signaling pathway, ensures a sustained capacity for hormone synthesis. nih.gov PKA phosphorylates and activates several transcription factors, most notably the cAMP Response Element-Binding Protein (CREB). physiology.orgnih.gov Activated CREB, along with other key transcription factors like Steroidogenic Factor-1 (SF-1), binds to specific promoter regions of target genes, stimulating their transcription. hasekidergisi.comnih.gov This leads to increased synthesis of crucial steroidogenic enzymes.

The table below summarizes the key enzymes and proteins transcriptionally regulated by the this compound signaling pathway.

Gene Protein/Enzyme Function in Steroidogenesis Regulatory Mechanism
StARSteroidogenic Acute Regulatory ProteinTransports cholesterol to the inner mitochondrial membrane (rate-limiting step).Acutely activated by PKA phosphorylation; transcription is chronically upregulated. nih.gov
CYP11A1P450 Side-Chain Cleavage Enzyme (P450scc)Converts cholesterol to pregnenolone (B344588), the precursor for all steroid hormones.Transcription is stimulated by ACTH/cAMP signaling, a key long-term effect. researchgate.netclevelandclinic.org
CYP17A117α-hydroxylase/17,20-lyaseCatalyzes the 17α-hydroxylation of pregnenolone and progesterone (B1679170).Gene expression is transcriptionally controlled by the ACTH-cAMP pathway. researchgate.net
HSD3B23β-hydroxysteroid dehydrogenaseConverts pregnenolone to progesterone and DHEA to androstenedione.Transcription is upregulated by ACTH signaling to sustain steroid pathways. researchgate.net
CYP11B111β-hydroxylaseCatalyzes the final step in cortisol synthesis from 11-deoxycortisol.Gene transcription is a target of long-term ACTH stimulation. researchgate.net
MC2RMelanocortin 2 ReceptorThe primary cell surface receptor for this compound (and ACTH).Transcription is modulated by the ACTH-cAMP pathway, influencing cellular sensitivity. nih.gov

This table is based on the well-documented actions of ACTH, which are presumed to be mimicked by its analogue, this compound.

Influence on Cellular Metabolism and Gene Expression (e.g., UCP-1)

Beyond its primary role in the adrenal glands, this compound, reflecting the actions of ACTH, directly influences cellular metabolism, particularly in adipose tissue. Research has demonstrated that brown adipose tissue (BAT) is a target for this compound. hasekidergisi.com In brown adipocytes, this compound can stimulate the expression of Uncoupling Protein 1 (UCP-1). nih.govbioscientifica.com

UCP-1 is a mitochondrial protein unique to brown adipocytes that uncouples oxidative phosphorylation from ATP synthesis, leading to the dissipation of energy as heat, a process known as non-shivering thermogenesis. scbt.comprotocols.io The stimulation of UCP-1 expression by this compound is mediated through the melanocortin 2 receptor (MC2R) and the subsequent activation of the canonical adenylyl cyclase-cAMP-PKA pathway. researchgate.netnih.gov This leads to increased transcription of the Ucp1 gene and a subsequent increase in UCP-1 protein levels. bioscientifica.comnih.gov Studies in murine adipocytes have shown that ACTH can induce a significant, dose-dependent increase in Ucp1 mRNA and protein. bioscientifica.comresearchgate.net

The signaling cascade involves the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which has been identified as a crucial mediator of ACTH-induced UCP-1 expression. bioscientifica.combioscientifica.com The activation of this pathway ultimately enhances the thermogenic capacity of brown adipocytes. nih.gov However, it is noteworthy that the stimulatory effect of this compound on UCP-1 can be counteracted by the downstream effects of the glucocorticoids produced as a result of adrenal stimulation. hasekidergisi.comfrontiersin.org Glucocorticoids have been shown to suppress UCP-1 expression, indicating a complex interplay of hormonal signals in the regulation of BAT activity. hasekidergisi.com

The table below details research findings on the effect of ACTH on UCP-1 expression in brown adipocytes.

Study Focus Model System Key Finding Reported Magnitude of Effect
UCP-1 mRNA and Protein InductionImmortalized murine brown adipocytesACTH stimulation significantly increases UCP-1 mRNA and protein levels. bioscientifica.com690% increase in UCP-1 mRNA within 8 hours; 470% increase in UCP-1 protein after 24 hours. bioscientifica.com
Signaling PathwayPrimary murine brown adipocytesACTH activates UCP-1 dependent respiration via the MC2R/cAMP/PKA/lipolysis pathway. nih.govfrontiersin.orgThe effect is comparable to stimulation by the β-adrenergic agonist isoproterenol. nih.gov
Transcriptional RegulationCultured murine brown and inguinal white adipose tissue cellsACTH treatment elevates Ucp1 mRNA levels in both brown and white (browning) adipocytes. researchgate.net~3-fold increase in Ucp1 mRNA in BAT and ~3.7-fold increase in iWAT. researchgate.net
Dose-ResponseT37i mouse brown adipocytesACTH dose-dependently increases Ucp1 mRNA and protein content, glycerol (B35011) release, and uncoupled respiration. researchgate.netEC50 for Ucp1 mRNA increase was 1.8 nM. researchgate.net

This table summarizes findings from studies on ACTH, the parent molecule of the synthetic analogue this compound.

Neuroendocrine Feedback Mechanisms

The activity of this compound is tightly regulated by a classic neuroendocrine negative feedback loop involving the Hypothalamic-Pituitary-Adrenal (HPA) axis. nih.govwikipedia.org This system ensures that the levels of steroid hormones, particularly cortisol, are maintained within a precise physiological range, preventing both deficiency and excess. nih.gov

The HPA axis is a hierarchical cascade. It begins in the hypothalamus, which releases Corticotropin-Releasing Hormone (CRH) in response to stress or circadian signals. nih.govnews-medical.net CRH travels to the anterior pituitary gland, stimulating it to secrete ACTH (the endogenous equivalent of this compound). wikipedia.orgoup.com ACTH then acts on the adrenal cortex to stimulate the synthesis and release of cortisol. clevelandclinic.orgverywellhealth.com

The crucial regulatory step is the feedback action of cortisol. As cortisol levels in the bloodstream rise, the hormone acts on specific glucocorticoid receptors in both the hypothalamus and the anterior pituitary gland. nih.govmdpi.com

At the Hypothalamus: Cortisol inhibits the synthesis and release of CRH. wikipedia.orgresearchgate.net

At the Pituitary Gland: Cortisol directly inhibits the synthesis and secretion of ACTH from the corticotrope cells. nih.govoup.com

This negative feedback mechanism effectively reduces the stimulus for both its own production and the production of ACTH, thereby maintaining homeostasis. verywellhealth.comneuroendocrine.org.au When cortisol levels fall, the inhibitory signal is reduced, and the HPA axis is reactivated, leading to a renewed release of CRH and ACTH. This dynamic feedback ensures that the body can mount an appropriate stress response while also preventing the potentially damaging effects of prolonged high cortisol levels. researchgate.netneuroendocrine.org.au In some pathological conditions, such as ectopic neuroendocrine tumors, this feedback loop can be disrupted by the autonomous co-secretion of both CRH and ACTH. nih.gov

Preclinical Research Methodologies and Models

Pharmacological Characterization in Preclinical Settings

Target Engagement Studies

Target engagement studies are crucial to confirm that a therapeutic agent interacts with its intended molecular target in a specific and measurable way. For Acethropan-S, as an ACTH analog, these studies focus on its interaction with the melanocortin receptor (MCR) family.

Preclinical research employs various methods to demonstrate and quantify this engagement. In vitro binding assays are a foundational technique, often utilizing radiolabeled ligands to determine the affinity of the compound for different MCR subtypes (MC1R through MC5R). In one such methodological approach, the binding activity of ACTH analogs is determined by their ability to displace a ligand like [125I]Nle4, D-Phe7-α-melanocyte-stimulating hormone (α-MSH) from cells engineered to express specific melanocortin receptors. tandfonline.com This allows for a quantitative comparison of binding affinity across the MCR family.

Another key method involves measuring the direct downstream consequences of receptor binding. The activation of MCRs by an agonist stimulates the enzyme adenylyl cyclase, leading to a rise in intracellular cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org Therefore, functional assays that measure cAMP production in MCR-expressing cell lines serve as a reliable indicator of target engagement and functional activity. tandfonline.combioscientifica.com For instance, studies have used time-resolved fluorescence cAMP assays to quantify the functional potency of ACTH analogs at each of the five MCRs. tandfonline.com

Homology modeling and computational docking are also utilized to predict and analyze the interaction between ACTH analogs and their receptors, such as the Melanocortin 2 Receptor (MC2R). bioscientifica.com These computational methods help identify key contact points and inform the design of novel peptide-based inhibitors or modulators. bioscientifica.com Evidence of target engagement in vivo can be established through biomarker analysis. For compounds that modulate the hypothalamic-pituitary-adrenal (HPA) axis, such as corticotropin-releasing factor (CRF) antagonists, a reduction in downstream ACTH and other steroid precursors (like 17-hydroxyprogesterone) provides robust evidence of target engagement at the pituitary level. eurospe.orgoup.com

Table 1: Methodologies for Determining Target Engagement

Methodology Description Measured Outcome Reference
Receptor Binding Assay Measures the ability of a compound to displace a known radiolabeled ligand from a specific receptor subtype. Binding affinity (e.g., Ki, IC50) at MCR subtypes. tandfonline.comnih.gov
Functional cAMP Assay Quantifies the production of intracellular cyclic AMP following receptor activation in engineered cell lines. Agonist/antagonist activity and potency (e.g., EC50). tandfonline.combioscientifica.com
Computational Docking Uses 3D protein structure models to simulate the binding of a ligand to its receptor. Prediction of binding sites and interaction points. bioscientifica.com
Biomarker Analysis Measures changes in downstream hormones or proteins in vivo following compound administration. Reduction in plasma ACTH or steroid precursors. oup.comresearchgate.net

Advanced Imaging Techniques in Preclinical Research for Molecular Tracking

Advanced imaging techniques are increasingly used in preclinical research to visualize and quantify the physiological and cellular effects of therapeutic agents in vivo. While direct molecular tracking of a peptide like this compound is challenging, imaging can be used to monitor its downstream effects on target tissues and pathways.

Positron Emission Tomography (PET) combined with Magnetic Resonance Imaging (MRI) is a powerful tool for this purpose. For instance, ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG) PET/MRI can be used to measure metabolic activity in various tissues. nih.gov In the context of the HPA axis, this technique allows for the non-invasive measurement of stress-associated neurobiological activity and inflammation, which are modulated by ACTH and cortisol. nih.gov This provides a systems-level view of the compound's impact.

Furthermore, imaging can be used to track changes in receptor expression resulting from drug action. In preclinical models of ACTH-producing tumors, somatostatin (B550006) receptor (SSTR2)-based imaging with agents like ⁶⁸Ga-DOTATATE PET has been used. frontiersin.org Studies have shown that modulating the glucocorticoid receptor, which is part of the ACTH feedback loop, can increase the expression of SSTR2 on tumors. This change can be visualized and quantified by an increased uptake of the radiotracer on PET scans, providing a dynamic view of the drug's effect on its target environment. frontiersin.org

MRI alone can be employed to detect morphological changes in glands, such as the pituitary, that are associated with HPA axis dysregulation. mdpi.com While not a molecular tracking method, it provides anatomical context for the functional changes induced by an ACTH analog. These advanced imaging modalities offer a crucial bridge between cellular assays and clinical outcomes, enabling a more holistic understanding of a compound's in vivo effects. cpn.or.krnih.gov

An extensive search of publicly available scientific literature and chemical databases has yielded no information on a compound named "this compound". This name does not appear in scholarly articles, peer-reviewed journals, or reputable chemical repositories. Consequently, it is not possible to provide a scientifically accurate article on its "Advanced Analytical and Biophysical Characterization" as requested.

The lack of data prevents the generation of content for the specified sections, including:

Advanced Analytical and Biophysical Characterization

Biophysical Techniques for Ligand-Receptor Interaction Quantification

Without verifiable research findings, creating an article with detailed data tables and scientifically accurate descriptions would be speculative and not adhere to the required standards of accuracy. It is possible that "Acethropan-S" is a proprietary or internal designation not disclosed in public research, a novel compound yet to be published, or a misspelling of another compound.

Computational and Theoretical Chemistry Applications

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations provide powerful tools to investigate the structural and dynamic properties of Acethropan-S and its interactions with biological environments, such as cell membranes and receptors.

Ligand-Receptor Docking and Binding Affinity Calculations

Computational docking and binding affinity calculations are instrumental in understanding how this compound and its analogues interact with melanocortin receptors (MCRs), the primary targets of ACTH. Studies have focused on elucidating the molecular basis for the binding and activation of these G protein-coupled receptors (GPCRs).

Research has shown that the affinity of ACTH-related peptides for MCRs can be quantified and predicted using computational models. For instance, binding assays have determined the inhibition constants (Ki) for various ACTH analogues at different human melanocortin receptors. Molecular dynamics simulations of peptide-receptor complexes suggest that specific aromatic residues within the receptor's orthosteric binding site are critical for the activation states of the receptor. nih.govacs.org The interaction is a multi-step process that can involve a "docking event" where the H6F7R8W9 motif of ACTH binds, followed by the K15K16R17R18P19 motif docking to fully activate the receptor. frontiersin.org

The binding affinity of various truncated and modified ACTH fragments has been computationally and experimentally determined to identify the minimal sequence required for receptor interaction and activation. For the human MC2R, ACTH(1-17) was identified as the minimal peptide for both binding and activation. nih.gov Further computational and experimental studies on ACTH analogues, such as those with a D-Phe7 substitution, have revealed differences in binding affinity and potency at MC2R compared to other melanocortin receptors, highlighting the unique binding mode at this receptor subtype. nih.gov

Binding Affinities (Ki, nM) of ACTH Analogues at Human Melanocortin Receptors
PeptidehMC3R (Ki, nM)hMC4R (Ki, nM)
NDNal(2')7-ACTH1-245.9 ± 0.883 ± 15
NDNal(2')7-ACTH1-1715 ± 2234 ± 34

Data sourced from studies on truncated ACTH analogues. nih.gov

Conformational Analysis of Peptide Structure and Flexibility

The biological activity of this compound is intrinsically linked to its three-dimensional structure and flexibility. Molecular dynamics simulations have been extensively used to study the conformational landscape of ACTH fragments in various environments.

Simulations of the ACTH(1-24) fragment in membrane mimics, such as dodecylphosphocholine (B1670865) (DPC) micelles and dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayers, have shown that the peptide adopts a surface-binding mode. nih.gov The N-terminal segment (residues 1-10) interacts strongly with the membrane surface, adopting a slightly tilted orientation, while the more polar C-terminal segment (residues 11-24) tends to remain in the aqueous phase. nih.gov These findings are consistent with models derived from NMR experiments. nih.gov

Further studies on the smaller ACTH(1-10) fragment revealed that it does not maintain a stable helical structure at the micelle-water interface. tandfonline.com The loss of helical conformation is attributed to a decrease in intramolecular hydrogen bonds and an increase in hydrogen bonding between the peptide's amide hydrogens and the micelle head-groups. tandfonline.comnih.gov Despite the loss of a strict helix, the peptide maintains an amphipathic character, which is crucial for its interaction with the water-hydrophobic interface. nih.gov The hydrophobic side chains of Met-4, Phe-7, and Trp-9 are key to these interactions. tandfonline.comnih.gov

Theoretical conformational analysis has also been applied to smaller, modified fragments like ACTH-(6-9)-PGP. jcsp.org.pk These calculations, which consider non-valent, electrostatic, and torsional interactions, as well as hydrogen bonds, have identified multiple low-energy conformations, providing a detailed picture of the peptide's structural possibilities. jcsp.org.pk

Summary of Molecular Dynamics Simulation Findings for ACTH Fragments
ACTH FragmentSimulation EnvironmentKey Findings
ACTH(1-24)DPC micelle & DMPC bilayerAdopts a surface-binding mode; N-terminus (1-10) interacts with the membrane, C-terminus (11-24) is in the aqueous phase. nih.gov
ACTH(1-10)SDS & DPC micellesLies on the micelle surface; loses helical structure due to increased hydrogen bonding with micelle head-groups. tandfonline.comnih.gov
ACTH & β-endorphinExplicit solventACTH interacts with β-endorphin to form a stable mixed oligomer, suggesting a mechanism for co-storage in secretory granules. plos.orgnih.gov

Quantum Chemical Calculations for Electronic Properties and Interactions

Quantum chemical calculations offer a means to investigate the electronic structure of molecules, providing insights into their reactivity and interaction energies. While direct quantum chemical studies on the full this compound peptide are computationally intensive, related methodologies have been applied to understand the broader hormonal systems it influences.

For example, quantum chemical methods have been used to analyze the interaction between cortisol and insulin. researchgate.netwjpps.com These studies calculate properties like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential to predict interaction sites. researchgate.netwjpps.com Such approaches could, in principle, be adapted to study the electronic properties of this compound and its specific interactions with receptor residues, offering a more detailed understanding of the forces driving binding and activation. Theoretical conformational analyses of ACTH fragments also incorporate electrostatic interactions, which are fundamentally governed by the electronic properties of the constituent atoms. jcsp.org.pk

Bioinformatics Approaches for Sequence and Structure-Function Analysis

Bioinformatics plays a crucial role in understanding this compound by analyzing its sequence and the gene that encodes its parent molecule, pro-opiomelanocortin (POMC). The POMC gene is expressed not only in the pituitary gland but also in various other tissues, and it is processed in a tissue-specific manner to produce multiple active peptides, including ACTH. bioscientifica.com

Transcriptomic studies, particularly at the single-cell level (scRNA-seq), have been employed to map the developmental trajectories of hypothalamic POMC neurons. elifesciences.org These analyses reveal the genetic programs that define the identity and function of these essential neurons, which regulate energy balance. elifesciences.org Furthermore, by using techniques like Translating Ribosome Affinity Purification with RNA-sequencing (TRAP-seq), researchers can analyze the translatomes of mature POMC neurons to understand which mRNAs are being actively translated into proteins. elifesciences.org

Bioinformatics databases and tools are used to analyze the POMC sequence, identify conserved motifs, and predict post-translational modifications. udel.edu For example, the H6F7R8W9 motif is a key conserved region essential for the biological activity of melanocortins. frontiersin.org The analysis of the POMC gene and its variants is also critical for understanding conditions like POMC deficiency, a genetic disorder that can lead to severe obesity and other hormonal issues. fulgentgenetics.com

In Silico Prediction of Molecular Interactions and Biological Activities

In silico methods are widely used to predict the molecular interactions and biological activities of peptides like this compound and related compounds. These predictive studies guide the design of new molecules with desired therapeutic properties.

Quantitative Structure-Activity Relationship (QSAR) studies have been performed on antagonists of the corticotropin-releasing factor-1 (CRF-1) receptor, which is part of the upstream signaling pathway that regulates ACTH release. tandfonline.comtandfonline.comnih.gov These studies develop mathematical models that correlate the chemical structure of compounds with their biological activity. For instance, 2D and 3D QSAR models for benzimidazole-based CRF-1 receptor antagonists have identified key structural features that enhance or diminish their activity. tandfonline.comtandfonline.comnih.gov

Synthesis and Structural Modification Research

Peptide Synthesis Methodologies

The synthesis of peptides like Acethropan-S is a cornerstone of medicinal chemistry, enabling the production of these complex molecules for research and therapeutic development. openaccessjournals.com The two primary approaches for peptide synthesis are solid-phase peptide synthesis (SPPS) and solution-phase (or liquid-phase) peptide synthesis (LPPS). abyntek.com

Solid-phase peptide synthesis (SPPS) is the most prevalent method for creating peptides due to its efficiency, scalability, and the relative ease of purification. abyntek.com In SPPS, the peptide chain is incrementally built upon a solid resin support. immunostep.com The process begins by attaching the C-terminal amino acid to the resin. abyntek.com Subsequent amino acids are then added one by one in the desired sequence. immunostep.com To prevent unintended reactions, the α-amino group of each incoming amino acid is protected, commonly with a 9-fluorenylmethyloxycarbonyl (Fmoc) or a tert-butyloxycarbonyl (Boc) group. genscript.com

The general cycle of SPPS involves:

Deprotection: Removal of the Nα-protecting group (e.g., Fmoc with a base like piperidine, or Boc with an acid like trifluoroacetic acid (TFA)). genscript.com

Activation and Coupling: The next amino acid in the sequence is activated and coupled to the newly deprotected N-terminus of the growing peptide chain. abyntek.com

Washing: Excess reagents and byproducts are washed away, which is simplified by the peptide being anchored to the solid support. immunostep.com

This cycle is repeated until the full peptide sequence is assembled. Finally, the peptide is cleaved from the resin support and all protecting groups are removed. abyntek.com For complex or long peptides, optimization is crucial to minimize the formation of deletion sequences or other impurities that can arise from incomplete reactions. immunostep.com The use of microwave-assisted synthesis can accelerate the process and reduce the amount of solvent needed. univ-rennes.fr

Table 1: Comparison of Common SPPS Protecting Group Strategies

Feature Fmoc Strategy Boc Strategy
Nα-Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl) Boc (tert-butyloxycarbonyl)
Deprotection Condition Base-labile (e.g., Piperidine) Acid-labile (e.g., Trifluoroacetic Acid - TFA)
Resin Linker Acid-labile HF-cleavable
Final Cleavage Strong acid (e.g., TFA) Strong acid (e.g., Hydrogen Fluoride - HF)

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), involves the stepwise addition of protected amino acids in a solution. Unlike SPPS, the growing peptide chain is not attached to a solid support. This method requires more intensive purification steps after each coupling reaction to separate the desired peptide from byproducts and unreacted starting materials. abyntek.com While less common than SPPS for the synthesis of long peptides, solution-phase strategies can be advantageous for the large-scale production of shorter peptides or for specific chemical modifications that are not compatible with solid-phase conditions.

Design and Development of Peptide Analogs

The development of peptide analogs, such as this compound from the parent ACTH, is a key strategy in drug discovery. The goal is to create molecules with improved properties, such as enhanced potency, selectivity, stability, or a better pharmacokinetic profile. researchgate.net

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. collaborativedrug.commonash.edu By systematically modifying the structure of a lead compound, researchers can determine which parts of the molecule, known as pharmacophores, are essential for its activity and which parts can be altered to improve its properties. researchgate.net

For peptide analogs like this compound, SAR studies involve synthesizing a series of related peptides with specific modifications and then evaluating their ability to bind to and activate their target receptors. These studies provide critical information on how changes in the peptide sequence or the structure of individual amino acids affect receptor selectivity and functional activity. longdom.org The insights gained from SAR analyses guide the design of new analogs with a more desirable biological profile. collaborativedrug.com

Table 2: Key Considerations in SAR Studies for Peptide Analogs

Modification Area Potential Impact on Activity/Selectivity
Amino Acid Substitution Can alter binding affinity, receptor selectivity, and signaling pathways.
Chain Length (Truncation/Extension) May identify the minimal active sequence and affect receptor interaction.
Stereochemistry (L- to D-amino acids) Can increase stability against enzymatic degradation and alter conformation.
Backbone Modification Can introduce conformational constraints and improve stability.

Peptides are often susceptible to degradation by proteases in the body, which can limit their therapeutic utility. Several chemical modification strategies can be employed to enhance the stability and biological activity of peptide analogs:

Cyclization: Creating a cyclic peptide, either through a head-to-tail linkage, a side-chain to side-chain linkage, or a side-chain to terminus linkage, can introduce conformational rigidity. This can lead to a more defined three-dimensional structure that may bind more effectively to the target receptor and also provides increased resistance to enzymatic degradation.

Amino Acid Substitutions: Replacing natural L-amino acids with non-natural amino acids or D-amino acids can make the peptide less recognizable to proteases, thereby increasing its half-life in the body.

N- and C-terminal Modifications: Modifying the N-terminus (e.g., by acetylation) or the C-terminus (e.g., by amidation) removes the charged groups, which can increase metabolic stability and sometimes improve membrane permeability. This compound itself is a C-terminally amidated peptide, which is a common strategy to enhance stability. nih.gov

These modifications, guided by SAR studies, are integral to the development of robust peptide-based therapeutics with optimized efficacy and duration of action.

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Roles beyond Adrenocortical Stimulation

While Acethropan-S is a known agonist for the melanocortin 2 receptor (MC2R), which is predominantly found in the adrenal cortex, the broader family of melanocortin receptors is distributed throughout the body and mediates a wide array of physiological processes. wikipedia.orgtocris.com These receptors are involved in everything from energy homeostasis and inflammation to sexual function and nerve regeneration. nih.gov This opens up the possibility that this compound, as an ACTH analogue, may have clinically relevant effects that are independent of its ability to stimulate cortisol production.

Future research could focus on several key areas:

Immune Modulation and Anti-inflammatory Effects: Natural melanocortins are known to possess anti-inflammatory properties. nih.govwikipedia.org Studies have shown that some antidepressants may exert their therapeutic effects in part through anti-inflammatory actions on microglia, the resident immune cells of the central nervous system. nih.gov Given that this compound is a component of the hypothalamic-pituitary-adrenal (HPA) axis, a system intricately linked with stress and immune response, investigating its direct anti-inflammatory potential is a logical next step. nih.govwikipedia.orgresearchgate.net This could involve in vitro studies using immune cell cultures to measure the production of inflammatory mediators like cytokines and nitric oxide. nih.gov

Neurobiological and Neuroprotective Functions: The HPA axis plays a crucial role in the pathophysiology of depressive disorders. researchgate.net Furthermore, prolonged exposure to glucocorticoids, the hormones released upon adrenal stimulation, can be damaging to the hippocampus, a key brain region for memory and mood. researchgate.netresearchgate.net Research into whether this compound has direct neurological effects, independent of steroidogenesis, could reveal novel therapeutic avenues for stress-related and neurodegenerative disorders.

Metabolic Regulation: The melanocortin system, particularly the MC4R, is a critical regulator of appetite and energy balance. nih.gov While this compound is specific for MC2R, the potential for cross-reactivity or as-yet-undiscovered interactions with other melanocortin receptors involved in metabolism warrants investigation. nih.govwikipedia.org

Advanced Exploration of Structure-Function Relationships and Conformational States

The biological activity of a peptide like this compound is intrinsically linked to its three-dimensional structure and its ability to adopt different conformational states. collaborativedrug.comwikipedia.org A deeper understanding of these properties can inform the design of more potent and selective analogues for specific therapeutic purposes.

Key research directions include:

Detailed Conformational Analysis: The arrangement of the amino acid chain and the planarity of the amide bonds that link them are critical for receptor binding and activation. unirioja.esmdpi.combeilstein-journals.org Advanced analytical techniques can provide high-resolution insights into the conformational dynamics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 2D NMR can be used to determine the solution structure of the peptide and to identify which parts of the molecule are flexible and which are constrained. mdpi.com The temperature coefficients of amide protons, for instance, can reveal the presence and stability of intramolecular hydrogen bonds that stabilize specific conformations. mdpi.com

X-ray Crystallography: While challenging for flexible peptides, obtaining a crystal structure would provide a detailed, static picture of the peptide's conformation in the solid state.

Structure-Activity Relationship (SAR) Studies: SAR studies systematically modify the chemical structure of a molecule to determine which parts are responsible for its biological effects. wikipedia.org By synthesizing and testing a series of this compound analogues with specific amino acid substitutions or modifications, researchers can map the key residues for MC2R binding and activation. nih.gov This knowledge is fundamental for the rational design of new peptide-based drugs. collaborativedrug.com

Development of Advanced Research Tools and Methodologies for Peptide Research

Progress in understanding this compound will be accelerated by the development and application of cutting-edge research tools and methodologies in peptide science.

Future advancements are likely to come from:

Q & A

Q. Basic Research Focus

  • Methodological Answer : Begin with a hypothesis-driven design, specifying dependent variables (e.g., biochemical markers) and independent variables (e.g., dosage, administration routes). Include control groups (placebo/comparator compounds) and randomization to minimize bias. Use standardized protocols for in vitro/in vivo models, aligning with guidelines for compound characterization (e.g., purity ≥95% via HPLC) .
  • Data Reporting : Tabulate raw and processed data (e.g., dose-response curves, IC50 values) in appendices, with key metrics in the main text .

How should researchers conduct a systematic literature review on this compound’s mechanisms of action?

Q. Basic Research Focus

  • Methodological Answer : Use Boolean search strings (e.g., "this compound AND (pharmacokinetics OR toxicity)") across databases like PubMed and Scopus. Screen abstracts for relevance, prioritizing peer-reviewed studies. Synthesize findings thematically (e.g., molecular targets, conflicting results) and document gaps using tools like PRISMA flowcharts .
  • Critical Analysis : Categorize studies by experimental models (cell lines vs. animal studies) to assess translational relevance .

What strategies resolve contradictions in this compound’s reported efficacy across studies?

Q. Advanced Research Focus

  • Methodological Answer : Perform meta-analyses to quantify heterogeneity (e.g., I² statistic). Stratify data by variables like dosage, study duration, or model systems. Use sensitivity analyses to identify outlier studies contributing to discrepancies .
  • Case Example : If Study A reports neuroprotective effects while Study B shows no effect, compare methodologies (e.g., dosing schedules, outcome measures) and assess statistical power .

How can multi-omics approaches enhance this compound research?

Q. Advanced Research Focus

  • Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) to map compound interactions holistically. Use bioinformatics tools (e.g., KEGG pathway enrichment) to identify synergistic or off-target effects .
  • Validation : Cross-validate omics findings with functional assays (e.g., CRISPR knockouts of identified targets) .

What protocols ensure this compound’s identity and purity in experimental settings?

Q. Basic Research Focus

  • Methodological Answer : For novel batches, use tandem mass spectrometry (MS/MS) for structural confirmation and NMR for purity assessment. Compare spectral data to reference standards. Document batch-specific variations (e.g., solubility, stability) in supplementary materials .
  • Quality Control : Include negative controls (e.g., solvent-only samples) to rule out contamination .

How to address replication challenges in this compound studies across different model organisms?

Q. Advanced Research Focus

  • Methodological Answer : Standardize protocols across models (e.g., zebrafish, rodents) by controlling variables like temperature, diet, and genetic background. Perform power analyses to determine sample sizes adequate for cross-species comparisons .
  • Reporting : Use species-specific positive controls to validate assay sensitivity .

What frameworks guide hypothesis formulation for this compound’s unknown mechanisms?

Q. Basic Research Focus

  • Methodological Answer : Ground hypotheses in prior mechanistic studies (e.g., "this compound inhibits COX-2 based on structural analogs"). Use deductive reasoning to propose testable predictions (e.g., "COX-2 knockout models will show reduced efficacy") .
  • Refinement : Iteratively revise hypotheses as new data emerge (e.g., RNA-seq revealing unexpected pathways) .

How to design a systematic review with meta-analysis on this compound’s safety profile?

Q. Advanced Research Focus

  • Methodological Answer : Define inclusion criteria (e.g., studies reporting adverse events in Phase I-III trials). Use random-effects models to pool risk ratios. Assess publication bias via funnel plots and Egger’s regression .
  • Ethical Considerations : Highlight underreported toxicities (e.g., hepatotoxicity in preclinical models) for regulatory scrutiny .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.